molecular formula C13H14N2O2 B5502345 5-(4-isopropylbenzylidene)-2,4-imidazolidinedione

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione

Cat. No.: B5502345
M. Wt: 230.26 g/mol
InChI Key: BURKMABBGWIRER-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazolidinedione core substituted with a 4-isopropylbenzylidene group. The presence of this specific substituent imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Properties

IUPAC Name

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8(2)10-5-3-9(4-6-10)7-11-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURKMABBGWIRER-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-isopropylbenzylidene)-2,4-imidazolidinedione typically involves the condensation of 4-isopropylbenzaldehyde with 2,4-imidazolidinedione. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

4-isopropylbenzaldehyde+2,4-imidazolidinedioneThis compound\text{4-isopropylbenzaldehyde} + \text{2,4-imidazolidinedione} \rightarrow \text{this compound} 4-isopropylbenzaldehyde+2,4-imidazolidinedione→this compound

Common catalysts used in this reaction include acidic or basic catalysts, depending on the specific requirements of the synthesis. The reaction is typically conducted at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Industrial production often employs advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different substituents.

Scientific Research Applications

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-isopropylbenzylidene)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylbenzylidene)-2,4-imidazolidinedione
  • 5-(4-ethylbenzylidene)-2,4-imidazolidinedione
  • 5-(4-tert-butylbenzylidene)-2,4-imidazolidinedione

Uniqueness

5-(4-isopropylbenzylidene)-2,4-imidazolidinedione is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

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